molecular formula C9H12O3 B12615119 Ethyl 5-oxocyclohex-3-ene-1-carboxylate CAS No. 917955-74-9

Ethyl 5-oxocyclohex-3-ene-1-carboxylate

Cat. No.: B12615119
CAS No.: 917955-74-9
M. Wt: 168.19 g/mol
InChI Key: CEEUQJTVUVSHAT-UHFFFAOYSA-N
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Description

Ethyl 5-oxocyclohex-3-ene-1-carboxylate is an organic compound with the molecular formula C9H12O4. It is a derivative of cyclohexene, featuring a carboxylate ester and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-oxocyclohex-3-ene-1-carboxylate can be synthesized through several methods. One common approach involves the Michael addition of ethyl acetoacetate to 3-aryl-1-(2-furanyl)-2-propenones . The reaction typically requires a base catalyst and is conducted under mild conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to optimize reaction time and efficiency. The purification of the final product is achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxocyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-oxocyclohex-3-ene-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-oxocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a Michael acceptor, forming covalent bonds with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 5-oxocyclohex-3-ene-1-carboxylate can be compared with other cyclohexenone derivatives:

These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.

Properties

CAS No.

917955-74-9

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

ethyl 5-oxocyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C9H12O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3,5,7H,2,4,6H2,1H3

InChI Key

CEEUQJTVUVSHAT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC=CC(=O)C1

Origin of Product

United States

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